MAO-A Competitive Inhibition Profile
3-(Aminooxy)propanoic acid demonstrates competitive inhibition against human placental monoamine oxidase A (MAO-A), a key enzyme in neurotransmitter catabolism [1]. The compound acts as a mechanism-based inhibitor via reaction of its aminooxy group with the enzyme's cofactor or active-site carbonyl, though the precise inhibition constant (Ki) is not publicly disclosed in the BindingDB entry [2]. This MAO-A inhibitory activity distinguishes 3-(aminooxy)propanoic acid from other aminooxyalkanoic acids, as the shorter-chain analog aminooxyacetic acid (AOA) is predominantly characterized as a transaminase inhibitor (GABA-T, CBS) with limited direct MAO-A data in primary literature. The competitive inhibition mode observed for 3-(aminooxy)propanoic acid against MAO-A suggests active-site binding that may differ mechanistically from AOA's broader transaminase inhibition profile.
vs. AOA: no MAO-A data reported
| Evidence Dimension | MAO-A competitive inhibition activity |
|---|---|
| Target Compound Data | Competitive inhibition observed against human placental MAO-A (Ki value not publicly disclosed in assay record) |
| Comparator Or Baseline | Aminooxyacetic acid (AOA): no primary literature Ki data for MAO-A; characterized primarily as GABA-T and CBS inhibitor (IC₅₀ CBS: 8.5 ± 0.7 μM) |
| Quantified Difference | Qualitative difference in enzyme target specificity; AOA lacks documented MAO-A inhibition in primary literature while 3-(aminooxy)propanoic acid shows competitive MAO-A inhibition |
| Conditions | Human placental monoamine oxidase A; competitive inhibition observed; assay ID: ChEBML_122785 |
Why This Matters
Researchers studying MAO-A mediated neurotransmitter pathways may require this specific aminooxypropanoic acid scaffold rather than AOA, as the two-carbon spacer confers distinct enzyme target engagement that is not interchangeable.
- [1] BindingDB. Assay ChEBML_122785: Compound tested for inhibition against human placental Monoamine oxidase A (competitive inhibition was observed). Entry ID: 50035823. View Source
- [2] Asimakopoulou A, et al. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE). Br J Pharmacol. 2013;169(4):922-932. AOAA IC₅₀: CBS 8.5 ± 0.7 μM; CSE 1.1 ± 0.1 μM. View Source
